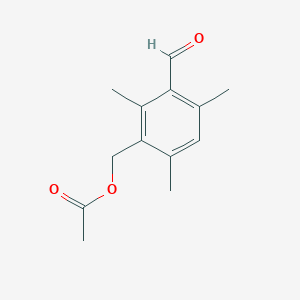

![molecular formula C8H9N3S2 B1270337 4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol CAS No. 337473-17-3](/img/structure/B1270337.png)

4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol

Descripción general

Descripción

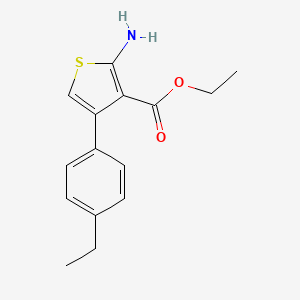

“4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol” is a mercapto-substituted 1,2,4-triazole ligand . It exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts . It has been found to act as an antioxidant and scavenge free radicals .

Synthesis Analysis

A series of triazole derivatives were synthesized by cyclization reaction . The basic nucleus 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol was prepared by cyclization of potassium salt with hydrazine hydrate using water as solvent under reflux condition . The compound was then subjected to addition reaction with different aldehydes to synthesize Schiff bases, which were cyclized by treating with thioglycolic acid to prepare the final compounds .Molecular Structure Analysis

The molecular formula of “4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol” is C8H9N3S2 . Its molecular weight is 211.3 g/mol . The InChIKey of the compound is KPYYIQKXNFIIQR-UHFFFAOYSA-N .Chemical Reactions Analysis

“4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol” undergoes regioselective S-alkylation to form a series of S-substituted derivatives . It also reacts with ethyl bromoacetate to yield ethyl [ (4-methyl-4 H -1,2,4-triazol-3-yl)sulfanyl]acetate .Physical And Chemical Properties Analysis

The molecular weight of “4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol” is 211.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación

Quantum Chemistry and Spectroscopy

- Summary of Application : The compound “4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol” has been synthesized and characterized both experimentally and theoretically . It is used in the study of theoretical molecular modeling techniques carried out by computer .

- Methods of Application : The synthesized compound was characterized experimentally by Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) spectroscopic techniques . Theoretical calculations were computed utilizing the DFT/B3LYP method using the 6-311G (d, p) basis set .

- Results or Outcomes : It was observed that there was an excellent agreement between experimental NMR and calculated NMR data. R2 for 1 HNMR and 13 CNMR were computed as 0.992 and 0.993, respectively .

Medicinal Chemistry

- Summary of Application : Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Results or Outcomes : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-ethyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S2/c1-2-11-7(9-10-8(11)12)6-4-3-5-13-6/h3-5H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYYIQKXNFIIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353054 | |

| Record name | 4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol | |

CAS RN |

337473-17-3 | |

| Record name | 4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

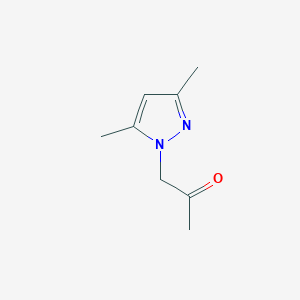

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

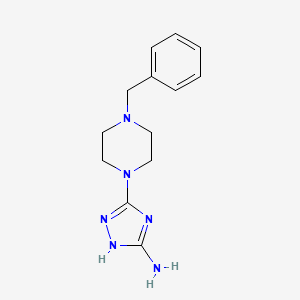

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)

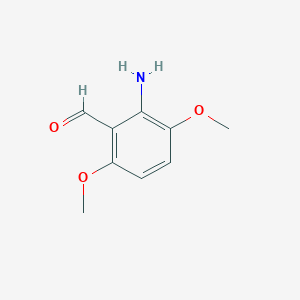

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)